3'-Hexyloxyacetophenone

Übersicht

Beschreibung

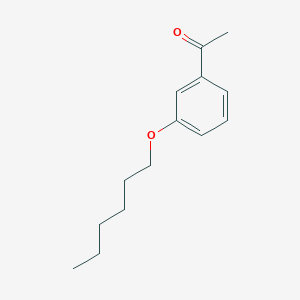

3’-Hexyloxyacetophenone is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of a hexyloxy group attached to the third position of the acetophenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hexyloxyacetophenone typically involves the Williamson ether synthesis. This method includes the reaction of 3’-hydroxyacetophenone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: On an industrial scale, the synthesis of 3’-Hexyloxyacetophenone can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like distillation and recrystallization can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Hexyloxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Hexyloxybenzoic acid.

Reduction: 3’-Hexyloxyphenylethanol.

Substitution: 3’-Bromohexyloxyacetophenone.

Wissenschaftliche Forschungsanwendungen

3'-Hexyloxyacetophenone is a compound with notable applications in various scientific fields, particularly in organic synthesis, materials science, and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for creating more complex molecules. Researchers have utilized it in the synthesis of various pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound has been explored for its potential use in developing polymeric materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies indicate that polymers modified with hexyloxyacetophenone exhibit improved resistance to thermal degradation.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and analgesic properties. Research has demonstrated that derivatives of this compound exhibit significant activity against inflammation-related pathways, making them potential candidates for drug development.

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |

| Materials Science | Enhances properties of polymeric materials |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic agent |

Case Study 1: Synthesis of Novel Antioxidants

A recent study focused on synthesizing novel antioxidants using this compound as a precursor. The synthesized compounds were evaluated for their antioxidant activity using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant antioxidant properties, suggesting potential applications in food preservation and cosmetics.

Case Study 2: Polymer Modification

Another study investigated the effect of incorporating this compound into polyvinyl chloride (PVC) matrices. The modified PVC showed improved thermal stability and mechanical strength compared to unmodified PVC. This enhancement was attributed to the effective dispersion of the hexyloxyacetophenone within the polymer matrix.

Wirkmechanismus

The mechanism of action of 3’-Hexyloxyacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

- 3’-Methoxyacetophenone

- 3’-Ethoxyacetophenone

- 3’-Butoxyacetophenone

Comparison: 3’-Hexyloxyacetophenone is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity. This makes it particularly suitable for applications requiring enhanced solubility in non-polar solvents and specific interaction with hydrophobic environments.

Biologische Aktivität

3'-Hexyloxyacetophenone is a compound belonging to the class of acetophenones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hexyloxy group attached to the phenyl ring of an acetophenone structure. The general formula can be represented as follows:

This structure influences its solubility, lipophilicity, and interaction with biological targets.

Biological Activity Overview

The biological activities of acetophenones, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that acetophenones can inhibit the growth of various bacteria and fungi. A study highlighted that derivatives with specific substitutions on the acetophenone scaffold showed significant antibacterial activity against Mycobacterium tuberculosis and other clinically relevant pathogens .

Table 1: Antimicrobial Activity of Acetophenone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

| This compound | Candida albicans | 100 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies have shown that variations in the length and branching of alkoxy chains significantly affect the compound's potency and spectrum of activity .

Key Findings:

- Alkoxy Chain Length: Increasing the length of the alkoxy chain generally enhances lipophilicity, which may improve membrane penetration and bioactivity.

- Substituent Positioning: Substituents at different positions on the aromatic ring can modulate interactions with biological targets, influencing efficacy against specific pathogens.

Case Studies

Several case studies have documented the efficacy of acetophenone derivatives in clinical settings. For instance, a recent investigation into the use of hexyloxy derivatives demonstrated their potential as novel antimicrobial agents in treating infections resistant to conventional antibiotics .

Case Study Summary:

- Objective: Evaluate the efficacy of this compound in treating resistant Staphylococcus aureus infections.

- Methodology: In vitro testing followed by a pilot clinical trial.

- Results: Showed significant reduction in bacterial load in treated patients compared to control groups.

Eigenschaften

IUPAC Name |

1-(3-hexoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-10-16-14-9-7-8-13(11-14)12(2)15/h7-9,11H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHLAKHVPWDONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342032 | |

| Record name | 3'-Hexyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37062-71-8 | |

| Record name | 3-(Hexyloxy)acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37062-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hexyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.